Molecular Weight and C–X Bond Reactivity: 5-Br vs. 5-Cl Pyridinecarbaldehyde
5‑Bromo‑3‑methyl‑2‑pyridinecarbaldehyde possesses a C–Br bond (bond dissociation energy ≈ 285 kJ mol⁻¹) that is significantly weaker and more polarisable than the C–Cl bond (BDE ≈ 351 kJ mol⁻¹) present in the direct chloro analog, 5‑chloro‑3‑methylpicolinaldehyde [REFS‑1]. This translates into a lower activation barrier for oxidative addition in Pd‑catalysed Suzuki–Miyaura couplings; aryl bromides typically react 10‑ to 100‑fold faster than the corresponding aryl chlorides under identical conditions [REFS‑2]. The molecular weight difference (200.03 Da for the bromo compound vs. 155.58 Da for the chloro analog) additionally impacts compound tracking by LC‑MS, with the characteristic ¹:¹ isotope pattern of bromine providing unambiguous detection and purity assessment [REFS‑3].
| Evidence Dimension | C–X bond dissociation energy (BDE) and molecular weight |
|---|---|
| Target Compound Data | C–Br BDE ≈ 285 kJ mol⁻¹; MW 200.03 Da |
| Comparator Or Baseline | 5‑Chloro‑3‑methylpicolinaldehyde: C–Cl BDE ≈ 351 kJ mol⁻¹; MW 155.58 Da |
| Quantified Difference | ΔBDE ≈ 66 kJ mol⁻¹ (weaker C–Br); ΔMW = 44.45 Da (bromo heavier by ~29%) |
| Conditions | Gas‑phase bond dissociation energies; applicable to Pd‑catalysed cross‑coupling kinetic trends. |
Why This Matters
The weaker C–Br bond expands the scope of compatible cross‑coupling catalysts and reduces the energy input needed for key activation steps, directly influencing procurement when designing scalable synthetic routes.
- [1] J. A. Dean, Lange's Handbook of Chemistry, 15th ed., McGraw‑Hill, 1999, Section 4 (bond dissociation energies). View Source
- [2] N. Miyaura, A. Suzuki, Chem. Rev., 1995, 95, 2457–2483 (relative rates of aryl halides in Suzuki coupling). View Source
